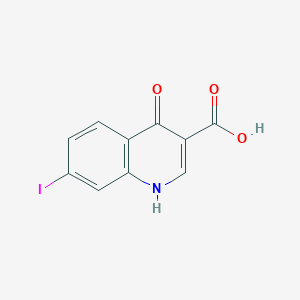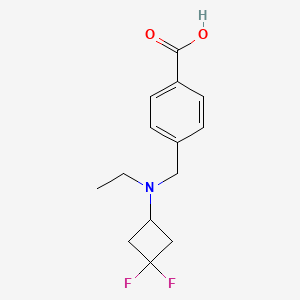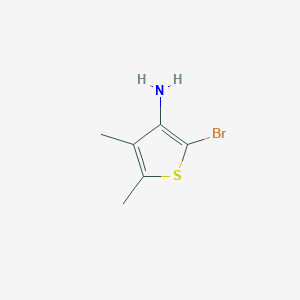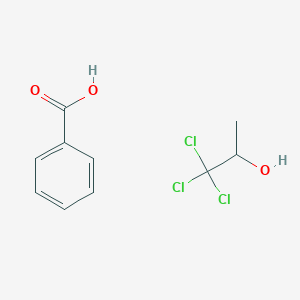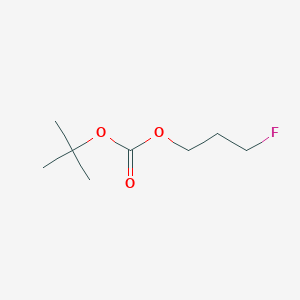
Tert-butyl 3-fluoropropyl carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 3-fluoropropyl carbonate is an organic compound with the molecular formula C8H15FO3. It is a derivative of carbonate, featuring a tert-butyl group and a 3-fluoropropyl group. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-fluoropropyl carbonate typically involves the reaction of tert-butyl chloroformate with 3-fluoropropanol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The general reaction scheme is as follows:
tert-Butyl chloroformate+3-fluoropropanol→tert-Butyl 3-fluoropropyl carbonate+HCl
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. This often involves the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-fluoropropyl carbonate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, it can hydrolyze to produce tert-butyl alcohol and 3-fluoropropanol.
Substitution: It can participate in nucleophilic substitution reactions where the carbonate group is replaced by other nucleophiles.
Deprotection: The tert-butyl group can be removed under acidic conditions to yield 3-fluoropropyl carbonate.
Common Reagents and Conditions
Hydrolysis: Water or aqueous acids/bases.
Substitution: Nucleophiles such as amines or thiols.
Deprotection: Strong acids like trifluoroacetic acid or hydrochloric acid.
Major Products
Hydrolysis: Tert-butyl alcohol and 3-fluoropropanol.
Substitution: Various substituted carbonates depending on the nucleophile used.
Deprotection: 3-fluoropropyl carbonate.
Scientific Research Applications
Tert-butyl 3-fluoropropyl carbonate has several applications in scientific research:
Chemistry: Used as a protecting group for alcohols and amines in organic synthesis.
Biology: Employed in the synthesis of biologically active molecules where selective deprotection is required.
Medicine: Utilized in the development of prodrugs that release active pharmaceutical ingredients upon deprotection.
Industry: Applied in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of tert-butyl 3-fluoropropyl carbonate primarily involves the cleavage of the carbonate bond under specific conditions. For instance, in acidic environments, the tert-butyl group is protonated and subsequently cleaved, releasing the active 3-fluoropropyl moiety. This process can be catalyzed by acids or facilitated by specific enzymes in biological systems.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 3-chloropropyl carbonate
- Tert-butyl 3-bromopropyl carbonate
- Tert-butyl 3-iodopropyl carbonate
Comparison
Tert-butyl 3-fluoropropyl carbonate is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties compared to its halogenated counterparts. Fluorine’s high electronegativity and small size influence the reactivity and stability of the compound, making it particularly useful in applications requiring selective reactivity and stability.
Properties
Molecular Formula |
C8H15FO3 |
|---|---|
Molecular Weight |
178.20 g/mol |
IUPAC Name |
tert-butyl 3-fluoropropyl carbonate |
InChI |
InChI=1S/C8H15FO3/c1-8(2,3)12-7(10)11-6-4-5-9/h4-6H2,1-3H3 |
InChI Key |
UBWMXSRJZWDQDV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)OCCCF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


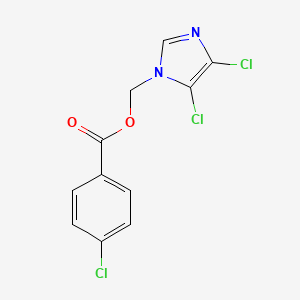
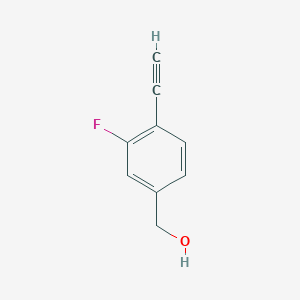
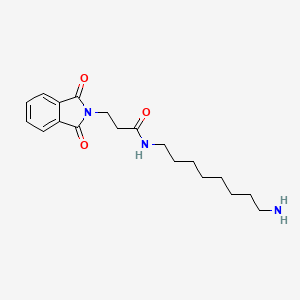
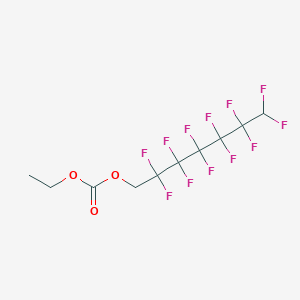


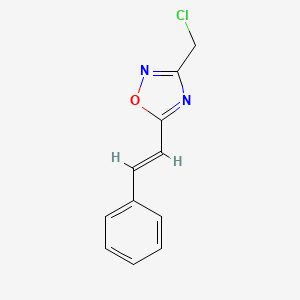
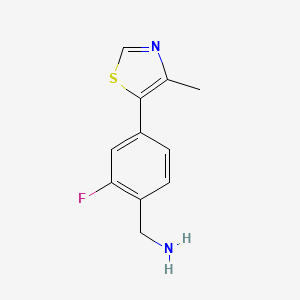
![4-[(2,4-Dichlorophenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B12078268.png)
![Des[(5-methyl-1,3,4-thiadiazol-2-yl)thio] Cefazolin-3-methanol](/img/structure/B12078271.png)
